molecular formula C13H14F2N4O2 B13645026 3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide

3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide

Cat. No.: B13645026
M. Wt: 296.27 g/mol
InChI Key: ARTKJILLNLYJNZ-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties . The presence of the triazole ring and the difluorophenyl group in its structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide typically involves multi-step organic reactions. One common method involves the reaction of 2,5-difluorobenzaldehyde with a suitable triazole derivative under specific conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient production .

Chemical Reactions Analysis

3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit cytochrome P450 enzymes, which play a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting these enzymes, the compound disrupts the integrity of the fungal cell membrane, leading to cell death. Additionally, the difluorophenyl group enhances its binding affinity to the target enzymes, increasing its potency .

Comparison with Similar Compounds

3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide can be compared with other triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds share similar mechanisms of action but differ in their chemical structures and spectrum of activity . For example:

The uniqueness of this compound lies in its specific structural features that enhance its biological activity and selectivity.

Properties

Molecular Formula

C13H14F2N4O2

Molecular Weight

296.27 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide

InChI

InChI=1S/C13H14F2N4O2/c1-8(12(16)20)13(21,5-19-7-17-6-18-19)10-4-9(14)2-3-11(10)15/h2-4,6-8,21H,5H2,1H3,(H2,16,20)

InChI Key

ARTKJILLNLYJNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O

Origin of Product

United States

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